Cas no 104907-38-2 (Benzeneacetic acid,2-(3-phenyl-5-isoxazolyl)-)
104907-38-2 structure
Product Name:Benzeneacetic acid,2-(3-phenyl-5-isoxazolyl)-
Numero CAS:104907-38-2
MF:C17H13NO3
MW:279.290024518967
CID:183726
PubChem ID:184423
Update Time:2025-04-19
Benzeneacetic acid,2-(3-phenyl-5-isoxazolyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid,2-(3-phenyl-5-isoxazolyl)-
- 2-[2-(3-phenyl-1,2-oxazol-5-yl)phenyl]acetic acid
- [2-(3-phenyl-1,2-oxazol-5-yl)phenyl]acetic acid
- AC1L4EVB
- AC1Q5VNS
- ACMC-20dji1
- AR-1A8745
- CTK4A3475
- KST-1A0691
- Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)-
- DTXSID70146828
- 2-(2-(3-Phenylisoxazol-5-yl)phenyl)acetic acid
- 104907-38-2
-
- Inchi: 1S/C17H13NO3/c19-17(20)10-13-8-4-5-9-14(13)16-11-15(18-21-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20)
- Chiave InChI: DJULHWFVIISITD-UHFFFAOYSA-N
- Sorrisi: O1C(=CC(C2C=CC=CC=2)=N1)C1C=CC=CC=1CC(=O)O
Proprietà calcolate
- Massa esatta: 279.08959
- Massa monoisotopica: 279.09
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 354
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 63.3Ų
Proprietà sperimentali
- Densità: 1.249
- Punto di ebollizione: 524.9°Cat760mmHg
- Punto di infiammabilità: 271.3°C
- Indice di rifrazione: 1.604
- PSA: 63.33
- LogP: 3.63570
Benzeneacetic acid,2-(3-phenyl-5-isoxazolyl)- Letteratura correlata
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
104907-38-2 (Benzeneacetic acid,2-(3-phenyl-5-isoxazolyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti